molecular formula C50H73NO8 B034694 Pyrglccer CAS No. 110668-37-6

Pyrglccer

Cat. No.: B034694
CAS No.: 110668-37-6
M. Wt: 816.1 g/mol
InChI Key: VPLAPDLWNKTQOP-NFXMJHJRSA-N
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Description

Pyrglccer (hypothetical name) is presumed to be an inorganic or organometallic compound based on the evidence’s focus on industrial inorganic chemistry and analytical methodologies . A detailed introduction would require:

  • Structural characterization: NMR, XRD, or HPLC data (if applicable) to confirm purity and structure. and emphasize solvent consistency for NMR comparisons and the need for raw data verification .
  • Functional properties: Applications in catalysis, pharmaceuticals, or materials science, with references to analogous compounds (e.g., polyaniline, PVC) mentioned in and .
  • Synthesis protocols: Industrial production methods (e.g., solvent extraction, metallurgical processes) as per and .

Properties

CAS No.

110668-37-6

Molecular Formula

C50H73NO8

Molecular Weight

816.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide

InChI

InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1

InChI Key

VPLAPDLWNKTQOP-NFXMJHJRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Synonyms

N-(10-(1-pyrenyl)decanoyl)glucocerebroside
PyrGlcCe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Criteria for Comparison

Structural similarity :

  • Example: If Pyrglccer is a metal-organic framework (MOF), compare it to ZIF-8 or UiO-66 in terms of ligand-metal coordination and porosity .
  • mandates solvent-matching for NMR comparisons; discrepancies due to solvent differences require additional structural validation (e.g., FTIR, mass spectrometry) .

Functional similarity: For catalytic applications, compare turnover frequency (TOF), stability under operational conditions, and substrate specificity. stresses using ≥2 methodologies (e.g., experimental + computational) to validate claims . For pharmaceutical relevance, contrast bioavailability, toxicity profiles, and purity standards (≥95% purity for purchased/extracted compounds, per and ) .

Hypothetical Data Table

Property This compound Compound A Compound B
Purity (%) 98.5 99.2 97.8
Thermal Stability (°C) 320 290 350
Catalytic TOF (h⁻¹) 1,200 950 1,500
Solubility (mg/mL) 12.4 8.7 15.1

Data validation: Reproducibility requires HPLC/UPLC analysis () .

Methodological Considerations

  • Analytical techniques : Use HPLC with SPHERISORB® columns () and adhere to IUPAC unit conventions (e.g., °C, nm, mg) as per and .
  • Literature synthesis: Cross-reference peer-reviewed journals (e.g., Toxicology and Applied Pharmacology guidelines in ) and avoid non-credible sources .
  • Critical gaps : Highlight unresolved challenges (e.g., scalability, environmental toxicity) using ’s framework for identifying research gaps .

Limitations and Recommendations

  • The absence of primary data on this compound necessitates hypothetical modeling. Future work should consult specialized databases (e.g., PubChem, ChemSpider) as noted in .
  • Adhere to RSC and APA formatting standards for citations and references () .

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